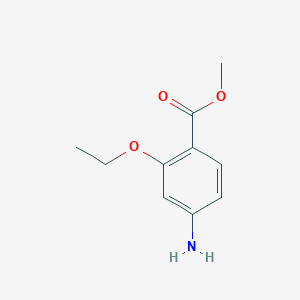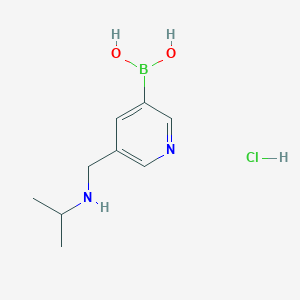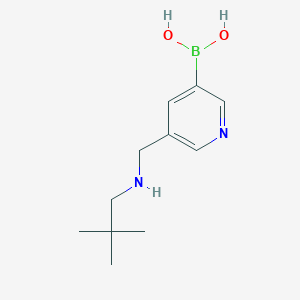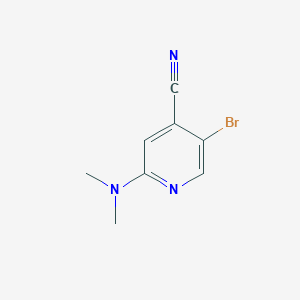
Methyl 4-amino-2-ethoxybenzoate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “Methyl 4-amino-2-methoxybenzoate” is represented by the formula C9H11NO3 . It has an average mass of 181.189 Da and a monoisotopic mass of 181.073898 Da .Physical And Chemical Properties Analysis
“Methyl 4-amino-2-methoxybenzoate” is a solid compound with a melting point of 155-159 °C (lit.) . It has a molecular weight of 181.19 .Applications De Recherche Scientifique
Antiparasitic Applications
- Anticoccidial Activity: Methyl 4-amino-2-ethoxybenzoate and its derivatives exhibit significant anti-coccidial activity. Particularly, 2-substituted PABAs (Para-Aminobenzoic Acids) containing alkoxy, alkythio, and alkylamino groups demonstrate potent effects, with 4-amino-2-ethoxybenzoic acid and its ester and N-acyl derivatives being among the most effective (Rogers et al., 1964).
Synthesis and Derivative Studies
- Synthesis of Derivatives: The compound has been used in the synthesis of various derivatives, which are significant in different biological and chemical applications. For example, synthesis of 4-chloro-7-ethoxy-2(3H)-benzoxazolone-6-carboxylic acid, a derivative of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzoic acid, has been described as part of metabolic studies for mosapride, a gastroprokinetic agent (Kato & Morie, 1996).
Pharmaceutical Intermediates
- Intermediate in Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds. For instance, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, was synthesized starting from 4-amino-2-hydroxybenzoic acid (Wang Yu, 2008).
Poly(ethylene glycol) Functionalization
- Functionalization of Poly(ethylene glycol): Methyl 4-hydroxybenzoate, closely related to methyl 4-amino-2-ethoxybenzoate, has been used in the alkylation of poly(ethylene glycol) to prepare 4-poly(ethylene glycol)oxybenzoic acids, showcasing its utility in material science (Sedlák et al., 2008).
Antimicrobial Activity
- Inhibition of Biofilm Formation: Derivatives of methyl 4-amino-2-ethoxybenzoate, such as 4-ethoxybenzoic acid, have demonstrated potential in inhibiting biofilm formation by Staphylococcus aureus and enhancing the sensitivity of biofilms to antibiotics like vancomycin (Campbell et al., 2020).
Anticancer Properties
- Antitumor Agents: Some derivatives have been identified as potent antiproliferative agents targeting tubulin at the colchicine binding site, leading to apoptotic cell death, indicating potential use in cancer treatment (Romagnoli et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-amino-2-ethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-9-6-7(11)4-5-8(9)10(12)13-2/h4-6H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWWPNQVVNPGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-2-ethoxybenzoate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1403024.png)

![7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403027.png)
![8'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403028.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403030.png)
![7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B1403032.png)


